ethyl 2,4-dioxocyclohexane-1-carboxylate
Description
Ethyl 2,4-dioxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a 1-carboxylate ester group and two ketone groups at positions 2 and 4. This structure combines electron-withdrawing (dioxo) and moderately lipophilic (ethyl ester) functionalities, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the conjugation of the dioxo groups, which may facilitate tautomerism or nucleophilic attacks at carbonyl positions .
Properties
CAS No. |
77548-33-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclohexane-1-carboxylate can be synthesized through the esterification of 2,4-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a precursor in enzymatic reactions, leading to the formation of various biologically active compounds. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclohexane Carboxylate Derivatives
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity and Stability Ethyl vs. Methyl Esters: The ethyl ester in the target compound offers slower hydrolysis rates compared to methyl esters (e.g., ), which may be advantageous in prolonged reactions. Ethyl groups also enhance lipophilicity, influencing solubility in organic solvents . Dioxo Groups: The 2,4-dioxo configuration in the target compound enables keto-enol tautomerism, a feature absent in amino- or phenyl-substituted analogs (). This tautomerism can stabilize intermediates in cyclization reactions . Steric and Electronic Modifications:
- The 3,6-dimethyl substituents in ’s compound introduce steric hindrance, reducing reactivity at the carbonyl positions compared to the unsubstituted target compound.
Synthetic Methodologies The target compound likely requires cyclization or oxidation steps to form the dioxo system, whereas methylamino derivatives () are synthesized via condensation and salt formation, achieving 78% yields under mild conditions . Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate () employs crystallographic refinement using SHELX software, highlighting the role of advanced tools in characterizing complex derivatives .
Spectroscopic and Physical Properties NMR Trends: Methyl esters (e.g., ) exhibit distinct singlet signals for ester methyl groups (δ ~3.7–3.8), while ethyl esters show characteristic triplets (δ ~1.2–1.4) and quartets (δ ~4.1–4.3). The absence of aromatic protons in the target compound simplifies its NMR spectrum compared to diphenyl derivatives () . Melting Points and Solubility: While direct data are unavailable, methylamino hydrochlorides () are typically crystalline solids with high solubility in polar solvents due to ionic character, whereas dioxo esters () are more soluble in aprotic solvents .
Applications in Organic Synthesis The target compound’s dioxo-ester structure is ideal for synthesizing pyrroles, pyridones, or other nitrogen-containing heterocycles. Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate () is marketed as a building block, suggesting industrial relevance in high-throughput synthesis . Amino-substituted analogs () are pivotal in drug discovery, enabling modifications via reductive amination or acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
